6-Bromo-5-chloro-2,3-dihydrobenzofuran
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Overview
Description
“5-Bromo-2,3-dihydrobenzofuran” is a compound with the molecular weight of 199.05 . It’s a solid substance at room temperature .
Synthesis Analysis
While specific synthesis methods for “6-Bromo-5-chloro-2,3-dihydrobenzofuran” were not found, there are general methods for synthesizing 2,3-dihydrobenzofurans. For instance, fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans .Molecular Structure Analysis
The molecular structure of “5-Bromo-2,3-dihydrobenzofuran” is represented by the linear formula C8H7BrO .Physical And Chemical Properties Analysis
“5-Bromo-2,3-dihydrobenzofuran” is a solid at room temperature .Scientific Research Applications
Synthesis of Dihydrofuran Derivatives
6-Bromo-5-chloro-2,3-dihydrobenzofuran serves as a precursor in the synthesis of various dihydrofuran carbonitrile derivatives. These compounds are analyzed for their structural compliance with chloro-methyl and bromo-methyl exchange rules, highlighting their potential in drug discovery through in silico molecular docking analysis against standard drugs like fluconazole (Rajni Swamy et al., 2020).
Development of Antimicrobial Agents
Research has been conducted on the synthesis of novel 2-substituted-3-methylbenzofuran derivatives from 6-Bromo-5-chloro-2,3-dihydrobenzofuran, demonstrating significant antimicrobial activity against a range of fungal and bacterial species. This highlights the potential application of these compounds in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).
Advancements in Organic Synthesis
The compound is instrumental in organic synthesis processes, offering a pathway to synthesize complex organic molecules. For instance, its involvement in the synthesis of naturally occurring epi-Conocarpan through key intermediates showcases its role in creating biologically active compounds (Shi-Long Zheng et al., 2003).
Exploration of Chemical Properties
Research exploring the oxidative thermal degradation of chloro and bromo phenol mixtures, including derivatives of 6-Bromo-5-chloro-2,3-dihydrobenzofuran, contributes to understanding the formation of bromochlorodibenzo-p-dioxins and furans. Such studies are crucial for assessing environmental impacts and safety concerns associated with these chemical processes (Catherine S Evans & B. Dellinger, 2005, 2006).
Contribution to Material Science
The compound's application extends to material science, particularly in the synthesis of 3-substituted 2,3-dihydrobenzofurans. This is achieved through ortho-quinone methide intermediates generated in situ, indicating its versatility in creating materials with potential electronic and photonic properties (Abdul kadar Shaikh & G. Varvounis, 2014).
Halogen Bonding in Coordination Chemistry
In coordination and supramolecular chemistry, 6-Bromo-5-chloro-2,3-dihydrobenzofuran-related compounds are utilized to explore uranyl assembly in the solid state, demonstrating the role of halogen and hydrogen bonding interactions in the assembly processes. This is vital for developing new materials with specific chemical and physical properties (Korey P. Carter & C. Cahill, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-5-chloro-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFBIHVBSBTHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-2,3-dihydrobenzofuran | |
CAS RN |
1345120-17-3 |
Source
|
Record name | 6-bromo-5-chloro-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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